molecular formula C17H27Br2ClO4 B1249998 Algoane

Algoane

Cat. No. B1249998
M. Wt: 490.7 g/mol
InChI Key: YZHYAKQANFUWDQ-IIVKZSCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Algoane is a natural product found in Aplysia dactylomela with data available.

Scientific Research Applications

  • Enzyme Inhibitory Activities : Algoane, a cuparane sesquiterpenoid isolated from the red marine alga Laurencia natalensis, has been studied for its potential as an enzyme inhibitor. Research has shown that this compound exhibits inhibitory activities against alpha-glucosidase, dipeptidyl peptidase IV (DPP-IV), and xanthine oxidase. These findings suggest potential therapeutic applications in the treatment of diseases related to these enzymes, such as diabetes and gout (Rengasamy et al., 2017).

  • Marine Biology and Natural Products : In marine biology, this compound has been identified in specimens of the circumtropical sea hare Aplysia dactylomela. The compound is part of a group of halogenated sesquiterpenes, which are of interest due to their unique structures and potential biological activities. This research contributes to the understanding of marine natural products and their possible applications in drug discovery (McPhail et al., 1999).

  • Algometric Measurements : While not directly related to the compound this compound, studies involving algometry, a method for measuring pain sensitivity, are relevant to the broader field of algology (the study of pain). Algometers are used to measure pressure-pain thresholds, which are important in pain research and clinical diagnosis (Nussbaum & Downes, 1998). Research in this area contributes to a better understanding of pain mechanisms and the development of pain management strategies.

  • Biogenic Silica Studies : Research on the atomic structure of biogenic silica, while not directly focusing on this compound, involves the study of elements like aluminum (Al), which is relevant to the field of aluminology. Understanding the interaction of elements like Al in biological systems contributes to our knowledge of biogeochemical cycles and environmental science (Gehlen et al., 2002).

  • Graphene and Aluminum Research : The study of graphene oxide and aluminum, while not directly related to this compound, falls under the broader umbrella of materials science research. This area explores the properties and applications of novel materials like graphene and aluminum composites, which have implications for fields like nanotechnology and materials engineering (Wan et al., 2012).

properties

Molecular Formula

C17H27Br2ClO4

Molecular Weight

490.7 g/mol

IUPAC Name

[(1S,2R,4S,5S)-4-bromo-2-[(1S,3S,5R)-3-bromo-5-hydroxy-1,2,2-trimethylcyclopentyl]-5-chloro-2-hydroxy-5-methylcyclohexyl] acetate

InChI

InChI=1S/C17H27Br2ClO4/c1-9(21)24-13-8-15(4,20)11(19)7-17(13,23)16(5)12(22)6-10(18)14(16,2)3/h10-13,22-23H,6-8H2,1-5H3/t10-,11-,12+,13-,15-,16+,17-/m0/s1

InChI Key

YZHYAKQANFUWDQ-IIVKZSCBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@]([C@H](C[C@]1([C@@]2([C@@H](C[C@@H](C2(C)C)Br)O)C)O)Br)(C)Cl

Canonical SMILES

CC(=O)OC1CC(C(CC1(C2(C(CC(C2(C)C)Br)O)C)O)Br)(C)Cl

synonyms

algoane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Algoane
Reactant of Route 2
Algoane
Reactant of Route 3
Algoane
Reactant of Route 4
Reactant of Route 4
Algoane
Reactant of Route 5
Algoane
Reactant of Route 6
Algoane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.